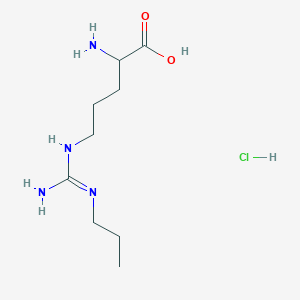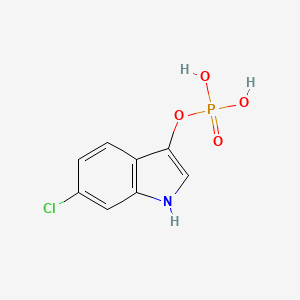
6-Chloro-1h-indol-3-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1h-indol-3-yl dihydrogen phosphate is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1h-indol-3-yl dihydrogen phosphate typically involves the phosphorylation of 6-chloro-1h-indole-3-ol. One common method includes the reaction of 6-chloro-1h-indole-3-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1h-indol-3-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into different indole derivatives with altered functional groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Various reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
6-Chloro-1h-indol-3-yl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1h-indol-3-yl dihydrogen phosphate involves its interaction with specific enzymes, such as alkaline phosphatase. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the phosphate group, leading to the formation of 6-chloro-1h-indole-3-ol and inorganic phosphate. This reaction is often used in biochemical assays to measure enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative used as a chromogenic substrate in biochemical assays.
6-Chloro-1-methyl-1h-indol-2-ylboronic acid: Used in organic synthesis and as a precursor for more complex molecules.
1h-Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
6-Chloro-1h-indol-3-yl dihydrogen phosphate is unique due to its specific substitution pattern and its utility as a substrate in enzymatic reactions. Its chlorine substitution at the 6-position and phosphate group at the 3-position confer distinct chemical properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H7ClNO4P |
|---|---|
Molecular Weight |
247.57 g/mol |
IUPAC Name |
(6-chloro-1H-indol-3-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H7ClNO4P/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13/h1-4,10H,(H2,11,12,13) |
InChI Key |
IFQGEGPISKJALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


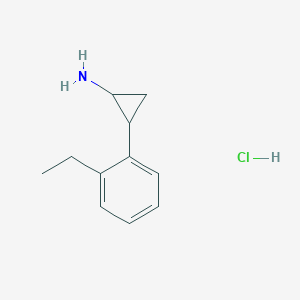
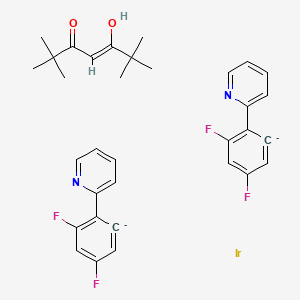
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
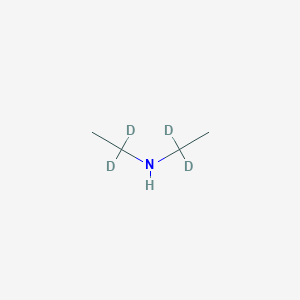
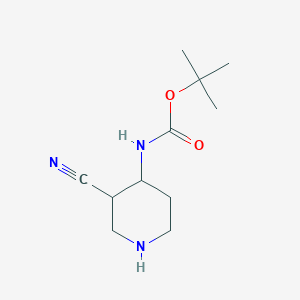
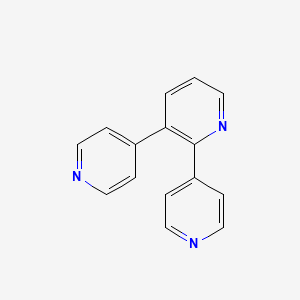
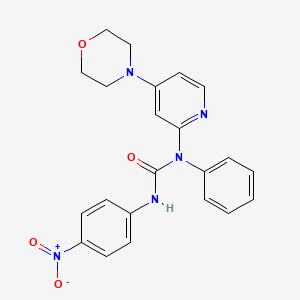
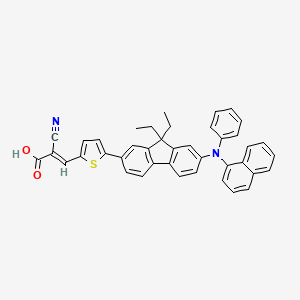
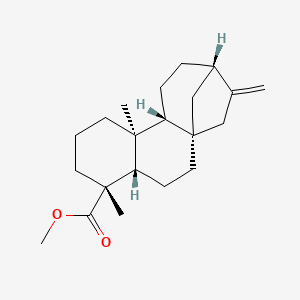
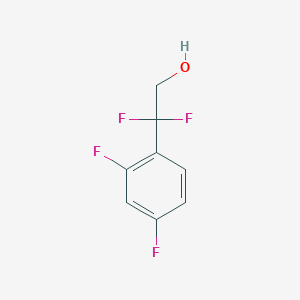
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)

![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
